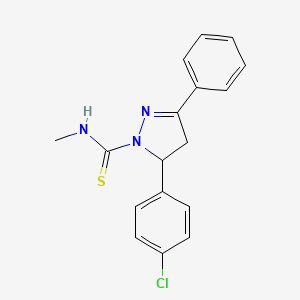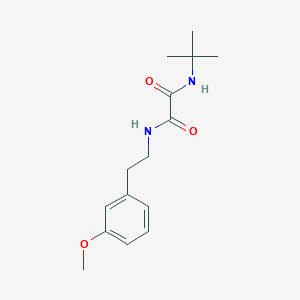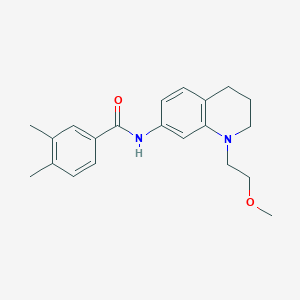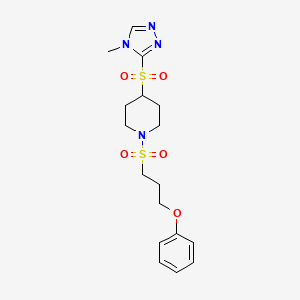
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H24N4O5S2 and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Histamine H3 Receptor Ligands
Research has developed highly potent fluorescent-tagged ligands based on (3-phenoxypropyl)piperidine derivatives for the histamine H3 receptor, indicating their use in understanding the binding site of the receptor. These compounds display excellent affinities, suggesting potential in receptor site identification and mechanism studies (Amon et al., 2007).
Antimicrobial Activities
A series of compounds incorporating 1,2,4-triazole, piperidine, and sulfonamide moieties have been synthesized, demonstrating significant antimicrobial activity against various microbial strains. This highlights the compound's relevance in developing new antimicrobial agents (Dalloul et al., 2017).
Carbonic Anhydrase Inhibition
Compounds with structures related to the query compound have shown to be potent inhibitors of human carbonic anhydrase isozymes, particularly those associated with tumor cells. This positions them as candidates for cancer therapy and diagnostic applications (Alafeefy et al., 2015).
CCR5 Receptor Antagonists
Modifications of the 4-(3-phenylprop-1-yl)piperidine moiety in CCR5 antagonists have been studied for balancing antiviral potency with pharmacokinetics, relevant for HIV treatment research (Lynch et al., 2003).
Antifungal Activities
Derivatives similar to the target compound have been evaluated for their antifungal activities, particularly against pathogens affecting tomato plants. This research could inform agricultural applications, contributing to disease management in crops (Vinaya et al., 2009).
properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-(3-phenoxypropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S2/c1-20-14-18-19-17(20)28(24,25)16-8-10-21(11-9-16)27(22,23)13-5-12-26-15-6-3-2-4-7-15/h2-4,6-7,14,16H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGBPWJERFCRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-hydroxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2652247.png)
![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)
![N~1~-(3-methoxyphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2652249.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2652251.png)
![6-ethyl-2-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652255.png)
![N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2652256.png)
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2652257.png)
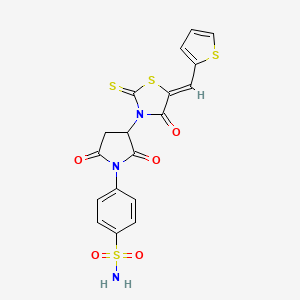
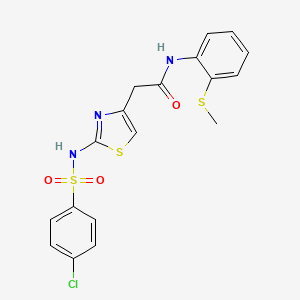
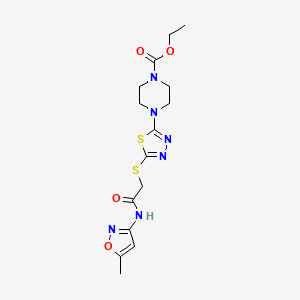
![3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2652265.png)
